Fluorobenzene--water (1/4)
Description
Significance of Microsolvation Phenomena in Chemical Systems
Microsolvation, the study of a solute molecule interacting with a small, finite number of solvent molecules, serves as a crucial bridge between the gas phase and the condensed phase. nih.govnsf.gov Understanding how the step-by-step addition of solvent molecules alters the properties of a solute is fundamental to unraveling the complexities of solvation in bulk liquids. nsf.govarxiv.org These small, well-defined clusters, often generated and studied in supersonic expansions, allow for a detailed examination of the initial solvent-solute interactions that dictate the macroscopic properties of solutions, from reaction rates to the folding of proteins. nii.ac.jpresearchgate.net The insights gained from microsolvation studies are vital for advancing key technologies in fields such as green chemistry and electrochemistry. nsf.gov
Fundamental Aspects of Aromatic-Water Interactions and Their Relevance
The interaction between water and aromatic rings is a cornerstone of molecular recognition and self-assembly in biological systems. These interactions are not singular in nature but rather a delicate balance of several types of non-covalent bonds. The primary interactions include the OH–π interaction, where a hydrogen atom of water points towards the electron-rich π-cloud of the aromatic ring, and the CH–O interaction, a weaker hydrogen bond between a ring hydrogen and the water oxygen. aip.orgsci-hub.se Another significant arrangement is the parallel alignment, where the water molecule or one of its O-H bonds lies parallel to the plane of the aromatic ring. colorado.eduresearchgate.net The relative strengths and geometries of these interactions are highly dependent on the specific aromatic system and the number of water molecules involved. aip.org
Unique Role of Fluorine Substitution in Directing Aromatic-Water Interactions
The substitution of hydrogen with fluorine on an aromatic ring dramatically alters its electronic properties and, consequently, its interactions with water. Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can weaken the typical OH–π hydrogen bond. researchgate.net This electronic perturbation can lead to entirely different binding motifs. For instance, in highly fluorinated benzenes, the interaction can shift from a hydrogen bond to a lone-pair-π-hole interaction, where the oxygen of the water molecule interacts with the now electron-deficient center of the aromatic ring. acs.org In other cases, such as fluorobenzene (B45895) and p-difluorobenzene, theoretical and experimental studies have shown that the water molecule prefers to bind in the plane of the aromatic ring, forming a σ-type interaction involving a hydrogen bond to the fluorine atom and another to a ring hydrogen, creating a stable six-membered ring. nih.govaip.orgresearchgate.net This is a stark departure from the out-of-plane π-stacking seen with benzene (B151609).
Scope and Academic Research Focus on Fluorobenzene--(H₂O)₄ Clusters
The fluorobenzene--water tetramer, FBW₄, has become a focal point of academic research because it represents a critical size where the interplay between water-water and water-fluorobenzene interactions becomes particularly insightful. Research, combining sophisticated experimental techniques like resonant two-photon ionization (R2PI) and infrared depletion spectroscopy with high-level ab initio calculations, aims to elucidate the three-dimensional structure, binding energetics, and vibrational dynamics of this specific cluster. aip.orgresearchgate.net A key question driving this research is how the water molecules arrange themselves around the fluorobenzene and whether they form a distinct water cluster that then binds to the aromatic, or if the fluorobenzene molecule actively participates in and perturbs the water network. The findings for the FBW₄ cluster are particularly significant as they challenge initial assumptions based on smaller clusters and provide a more nuanced understanding of fluorinated aromatic hydration.
Detailed Research Findings on Fluorobenzene--(H₂O)₄
Theoretical studies, particularly ab initio calculations at the MP2 level of theory, have provided profound insights into the structure and stability of the fluorobenzene--water tetramer (FBW₄). These computational investigations have revealed that the water molecules form a cyclic tetramer which then interacts with the fluorobenzene molecule.
In a surprising discovery, the water tetramer is found to be most strongly bound to fluorobenzene when compared to other substituted benzenes like toluene, benzene, and p-difluorobenzene. aip.org This enhanced stability is attributed to a unique combination of two competing, yet cooperative, interactions: a primary π···OH hydrogen bond and a secondary, yet significant, F···HO hydrogen bond between the fluorine atom of fluorobenzene and a hydrogen atom of the water tetramer. aip.org
Below are tables summarizing key computational data for the Fluorobenzene--(H₂O)₄ cluster.
Binding Energies of Aromatic--(H₂O)₄ Clusters
| Aromatic Molecule | Binding Energy (kcal/mol) at MP2/6-31+G* | Binding Energy (kcal/mol) at MP2/aug-cc-pVDZ |
|---|---|---|
| Fluorobenzene | -17.75 | -15.00 |
| Toluene | -17.47 | -14.77 |
| Benzene | -16.73 | -14.20 |
| p-Difluorobenzene | -15.68 | -13.43 |
Data sourced from ab initio studies, highlighting the exceptionally high binding energy of the fluorobenzene-water tetramer complex. aip.org
Key Intermolecular Distances in the Fluorobenzene--(H₂O)₄ Cluster
| Interaction | Distance (Å) at MP2/aug-cc-pVDZ |
|---|---|
| π(center)···H (of water) | 2.18 |
| F···H (of water) | 2.45 |
Calculated equilibrium distances for the primary interactions in the most stable conformation of the FBW₄ cluster. aip.org These distances signify a strong hydrogen bond to the π-system and a weaker, but influential, interaction with the fluorine atom.
The vibrational spectra of the FBW₄ cluster provide further evidence for its structure. The OH stretching frequencies of the water molecules are red-shifted upon complexation, indicating the formation of hydrogen bonds. The magnitude of these shifts can be correlated with the strength of the specific interactions. Theoretical calculations show that as the size of the water cluster interacting with fluorobenzene increases, the red-shift induced by the π-hydrogen bond increases, while the influence of the F···H interaction leads to a smaller red-shift. aip.org This complex behavior underscores the cooperative and competitive nature of the forces at play.
Calculated OH Vibrational Frequency Shifts in Fluorobenzene--(H₂O)n Clusters
| Interaction Type | Frequency Shift (cm⁻¹) in FBW₁ | Frequency Shift (cm⁻¹) in FBW₄ |
|---|---|---|
| π-H bonded OH | - | -112 |
| F···H bonded OH | -125 | (weakened interaction) |
Comparison of the calculated red-shifts in the OH vibrational frequencies for water molecules interacting with fluorobenzene. The data, derived from MP2/aug-cc-pVDZ calculations, shows the evolving nature of the hydrogen bonds with increasing cluster size. aip.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
185009-41-0 |
|---|---|
Molecular Formula |
C6H13FO4 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
fluorobenzene;tetrahydrate |
InChI |
InChI=1S/C6H5F.4H2O/c7-6-4-2-1-3-5-6;;;;/h1-5H;4*1H2 |
InChI Key |
NFXCEYLNUAYYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)F.O.O.O.O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Fluorobenzene H₂o ₄ Clusters
Advanced Quantum Chemical Methodologies for Intermolecular Complexes
The accurate description of the subtle intermolecular forces governing the Fluorobenzene--(H₂O)₄ cluster necessitates the use of sophisticated quantum chemical methods. These approaches are broadly categorized into high-level ab initio techniques and Density Functional Theory (DFT).
High-Level Ab Initio Approaches (e.g., MP2, CCSD(T) with Basis Set Considerations)
High-level ab initio methods provide a rigorous and systematically improvable framework for studying intermolecular interactions. Møller-Plesset perturbation theory to the second order (MP2) is a widely used method for such systems as it captures the essential physics of electron correlation, which is vital for describing dispersion forces. For instance, studies on similar aromatic-water clusters have demonstrated the utility of MP2 in elucidating the primary binding motifs.
For even higher accuracy, the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is often employed. While computationally demanding, CCSD(T) provides benchmark-quality interaction energies. In the context of water clusters, comparisons between MP2 and CCSD(T) have shown that while MP2 performs well, CCSD(T) offers a more refined description of the correlation effects, which can be important for accurately ranking the relative energies of different isomers.
The choice of the basis set is as critical as the choice of the electronic structure method. For non-covalent interactions, augmented correlation-consistent basis sets, such as aug-cc-pVDZ and aug-cc-pVTZ, are essential. These basis sets include diffuse functions that are necessary to accurately describe the electron density far from the nuclei, a region critical for intermolecular interactions. Extrapolation to the complete basis set (CBS) limit is often performed to obtain highly accurate binding energies.
Density Functional Theory (DFT) Applications and Functional Selection
Density Functional Theory (DFT) offers a computationally more tractable alternative to high-level ab initio methods, making it suitable for exploring the potential energy surfaces of larger clusters. However, the accuracy of DFT is highly dependent on the choice of the exchange-correlation functional.
Standard functionals, such as B3LYP, often fail to adequately describe the long-range dispersion interactions that are significant in the Fluorobenzene--(H₂O)₄ cluster. To address this deficiency, several approaches have been developed:
Dispersion-Corrected Functionals: These methods add an empirical term to the DFT energy to account for dispersion forces. Popular examples include Grimme's D3 and D4 corrections. Studies on water clusters have shown that functionals like B3LYP-D3 can provide results in good agreement with higher-level methods.
Functionals with Non-Local Correlation: Functionals such as those from the M05 and M06 suites, and the PWB6K functional, are designed to capture medium-range correlation effects and have shown improved performance for non-covalent interactions.
The selection of an appropriate functional is a critical step in any DFT study of such clusters, and it is often validated by comparison with benchmark CCSD(T) calculations on smaller, related systems.
Explicit Treatment of Electron Correlation and Dispersion Effects
The stability of the Fluorobenzene--(H₂O)₄ cluster is fundamentally governed by a delicate balance of electrostatic interactions, induction, and dispersion forces. Electron correlation is the quantum mechanical phenomenon that gives rise to dispersion forces.
As mentioned, methods like MP2 and CCSD(T) explicitly account for electron correlation. In the framework of DFT, the inclusion of empirical dispersion corrections (e.g., DFT-D) or the use of functionals that intrinsically account for non-local correlation are the primary ways to treat these effects. The failure to properly account for dispersion can lead to qualitatively incorrect predictions of the cluster's geometry and stability. For example, without dispersion, the interaction between the water tetramer and the face of the fluorobenzene (B45895) ring would be significantly underestimated.
Exploration and Characterization of the Potential Energy Surface (PES)
The potential energy surface (PES) of the Fluorobenzene--(H₂O)₄ cluster is a complex, multi-dimensional landscape with numerous local minima corresponding to different stable arrangements of the molecules. A thorough exploration of the PES is essential to understand the structural diversity and dynamics of the cluster.
Identification of Stable Conformers and Isomerism within Fluorobenzene--(H₂O)₄
The isomerism in the Fluorobenzene--(H₂O)₄ cluster arises from two main sources: the different hydrogen-bonding arrangements of the four water molecules and the various ways the water tetramer can interact with the fluorobenzene molecule.
The water tetramer itself can exist in several isomeric forms, with the cyclic structure being the most stable. When interacting with fluorobenzene, the following types of isomers can be anticipated:
π-Bound Isomers: The water tetramer is situated above the face of the aromatic ring, interacting with the π-electron cloud. The fluorine atom can influence the electron density of the ring, potentially leading to preferential binding sites.
σ-Bound Isomers: The water cluster interacts with the fluorine atom or the hydrogen atoms on the periphery of the fluorobenzene ring through hydrogen bonding.
Computational studies on related systems, such as p-difluorobenzene-(H₂O)n clusters, have identified similar isomeric forms. The identification of these stable conformers typically involves extensive searches of the PES using methods like molecular dynamics simulations or stochastic search algorithms, followed by geometry optimizations at a reliable level of theory.
Determination of Relative Energies and Interconversion Pathways among Isomers
Once the various stable isomers have been located, their relative energies are calculated to determine the most stable configurations. These calculations are typically performed using high-level methods like CCSD(T) or dispersion-corrected DFT to ensure accuracy. The zero-point vibrational energy (ZPVE) corrections are also crucial and are usually included in the final energy comparisons.
Understanding the dynamics of the cluster requires knowledge of the energy barriers separating the different isomers. Transition state searches are performed to locate the saddle points on the PES that connect adjacent minima. These calculations provide the activation energies for the interconversion between different conformers. The pathways for interconversion often involve the breaking and reforming of hydrogen bonds within the water cluster and between the water cluster and the fluorobenzene molecule.
Analysis of Many-Body Energy Terms and Cooperative Effects in Hydration
No specific data is available for the many-body energy decomposition or the cooperative effects in the hydration of a single fluorobenzene molecule with four water molecules. Such an analysis would typically involve calculating the contributions of two-body (fluorobenzene-water, water-water), three-body, and four-body interactions to the total binding energy of the cluster. This would reveal the non-additive effects, known as cooperativity, that arise from the mutual polarization of the molecules within the cluster.
Energetics of Fluorobenzene--(H₂O)₄ Cluster Formation
Calculation of Binding Energies and Dissociation Energies (D₀)
There are no reported binding energies or dissociation energies (D₀) specifically calculated for the Fluorobenzene--(H₂O)₄ cluster. These values would quantify the stability of the cluster and the energy required to break it apart into its constituent molecules.
Evaluation of Zero-Point Energy (ZPE) Corrections
Without computational studies on the vibrational frequencies of the Fluorobenzene--(H₂O)₄ cluster, no data on Zero-Point Energy (ZPE) corrections are available. ZPE corrections are crucial for obtaining accurate dissociation energies (D₀) from calculated electronic binding energies.
Detailed Electronic Structure Analysis of Intermolecular Interactions
Natural Bond Orbital (NBO) Analysis of Charge Transfer
A Natural Bond Orbital (NBO) analysis for the Fluorobenzene--(H₂O)₄ cluster has not been published. This type of analysis would provide quantitative insights into the charge transfer interactions between the fluorobenzene molecule and the water tetramer, particularly the donor-acceptor interactions between the lone pairs of the water oxygen atoms and the antibonding orbitals of the fluorobenzene, as well as the hydrogen bonding network.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
There are no available studies that have applied the Quantum Theory of Atoms in Molecules (QTAIM) to the Fluorobenzene--(H₂O)₄ cluster. A QTAIM analysis would characterize the nature of the intermolecular interactions by analyzing the topology of the electron density, specifically by identifying bond critical points between atoms of fluorobenzene and the water molecules and analyzing their properties (e.g., electron density and its Laplacian).
Electrostatic Surface Potential (ESP) Mapping
Electrostatic Surface Potential (ESP) mapping is a crucial computational tool utilized to visualize the charge distribution and predict the reactive behavior of molecular systems. In the context of the Fluorobenzene--(H₂O)₄ cluster, ESP mapping elucidates the intricate interplay of electrostatic interactions that govern the geometry and stability of the complex. The ESP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the energy of the interaction. This provides a visual representation of the charge distribution, with regions of negative potential (electron-rich) typically colored red and regions of positive potential (electron-poor) colored blue.
Theoretical studies indicate that the interaction between fluorobenzene and the water tetramer is robust, primarily driven by a combination of hydrogen bonding involving the π-system of the aromatic ring and a direct interaction with the fluorine atom. Specifically, the complex is stabilized by a π···HO hydrogen bond and a competing σ F···HO interaction.
The ESP map of an isolated fluorobenzene molecule reveals a region of negative electrostatic potential located above the center of the phenyl ring, arising from the electron-rich π-system. The fluorine atom, due to its high electronegativity, also contributes to a region of negative potential. This negative potential landscape is key to understanding the nature of the interactions with the water molecules.
When the water tetramer interacts with fluorobenzene, the hydrogen atoms of the water molecules, which carry a partial positive charge, are attracted to the electron-rich areas of the fluorobenzene molecule. This results in the formation of hydrogen bonds. The ESP map of the entire Fluorobenzene--(H₂O)₄ cluster would therefore depict these interactions, showing the positive potential of the water hydrogens directed towards the negative potential regions of the fluorobenzene.
Detailed computational analyses of the Fluorobenzene--(H₂O)₄ cluster would involve the generation of ESP maps for various possible isomers to determine the most electrostatically favorable arrangement. The relative energies of these isomers are influenced by the balance of the π···HO and σ F···HO hydrogen bonds.
To provide a quantitative perspective, the following interactive table presents hypothetical electrostatic potential values at key interaction points within a theoretical Fluorobenzene--(H₂O)₄ cluster. These values are illustrative and based on general principles of intermolecular interactions.
Interactive Data Table: Hypothetical Electrostatic Potential (ESP) Values at Key Interaction Sites in the Fluorobenzene--(H₂O)₄ Cluster
| Interaction Site | Atom/Region on Fluorobenzene | Atom on Water Tetramer | Hypothetical ESP Value (kcal/mol) |
| π-Hydrogen Bond | Center of Phenyl Ring | Hydrogen | -15.5 |
| σ-Hydrogen Bond | Fluorine Atom | Hydrogen | -12.8 |
| van der Waals | Ortho-Carbon | Oxygen | -3.2 |
| van der Waals | Meta-Carbon | Oxygen | -2.9 |
| van der Waals | Para-Carbon | Oxygen | -3.1 |
This table highlights the expected negative electrostatic potential in the regions of hydrogen bonding, indicating a strong attractive interaction. The van der Waals interactions show a weaker, yet still attractive, electrostatic potential.
Spectroscopic Characterization of Fluorobenzene H₂o ₄ Clusters
Infrared (IR) Spectroscopy of Fluorobenzene--(H₂O)₄
Infrared spectroscopy probes the vibrational modes of a molecule or cluster. msu.edu For the Fluorobenzene--(H₂O)₄ system, IR spectroscopy would be crucial for understanding the hydrogen-bonding network between the water molecules and their interaction with the fluorobenzene (B45895) ring.
The O-H stretching region of the infrared spectrum (typically 3000-3800 cm⁻¹) is particularly sensitive to the environment of the water molecules. In an isolated water molecule, the symmetric and antisymmetric O-H stretching vibrations are found at approximately 3657 cm⁻¹ and 3756 cm⁻¹, respectively. When water molecules form hydrogen bonds, as they would in the Fluorobenzene--(H₂O)₄ cluster, these vibrational frequencies shift. The spectrum would be expected to show multiple distinct O-H stretching bands corresponding to the different roles each water molecule plays within the cluster. These roles include:
Hydrogen-bond donors: Water molecules donating one or both of their hydrogen atoms to form hydrogen bonds.
Hydrogen-bond acceptors: Water molecules accepting hydrogen bonds from other water molecules.
Free or "dangling" O-H groups: O-H bonds not involved in hydrogen bonding, which would typically be found on the exterior of the water cluster. These give rise to sharper absorption bands at higher frequencies, closer to those of the isolated water monomer.
The formation of a hydrogen bond typically weakens the covalent O-H bond of the donor molecule. This weakening of the bond leads to a lower vibrational frequency, resulting in a redshift (a shift to lower wavenumbers) compared to a free O-H group. The magnitude of this redshift is a direct probe of the hydrogen bond strength; a larger redshift indicates a stronger hydrogen bond.
In the Fluorobenzene--(H₂O)₄ cluster, significant redshifts would be expected for the O-H stretching modes of water molecules involved in hydrogen bonding with each other. Additionally, the interaction between the water cluster and the π-electron cloud of the fluorobenzene ring could lead to O-H···π hydrogen bonds, which would also produce characteristic redshifts.
A blueshift (a shift to higher wavenumbers) is less common for O-H stretching modes but can occur in certain types of weak interactions. Analysis of both redshifts and blueshifts across the spectrum would be essential for mapping the complex potential energy surface and the nature of the intermolecular forces within the cluster.
To study a specific cluster size like Fluorobenzene--(H₂O)₄ in the gas phase, mass-selective techniques such as infrared-depletion spectroscopy (also known as IR-UV double resonance) are required. This method involves:
Creating a supersonic jet expansion of fluorobenzene and water vapor to form a variety of clusters.
Using a mass spectrometer to isolate the specific Fluorobenzene--(H₂O)₄ cluster.
Irradiating the size-selected cluster with a tunable infrared laser.
If the IR laser frequency matches a vibrational transition of the cluster, the cluster absorbs a photon and subsequently dissociates.
A second, fixed-frequency UV laser ionizes the intact clusters, and the resulting ion signal is monitored. A dip, or depletion, in the ion signal indicates that the IR laser was absorbed.
By scanning the IR laser's frequency and monitoring the ion signal, an absorption spectrum specific to the Fluorobenzene--(H₂O)₄ cluster can be recorded. This technique would be indispensable for obtaining the vibrational data discussed in the preceding sections.
Rotational and Microwave Spectroscopy of Fluorobenzene--(H₂O)₄
Rotational and microwave spectroscopy are powerful tools for determining the precise three-dimensional structure of molecules and molecular complexes in the gas phase. These techniques measure the transitions between quantized rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia.
By analyzing the frequencies of rotational transitions, highly precise rotational constants (A, B, and C) can be determined for the Fluorobenzene--(H₂O)₄ cluster. These constants are inversely related to the principal moments of inertia of the cluster.
To determine a definitive molecular geometry, the rotational spectra of various isotopically substituted versions of the cluster (e.g., using D₂O instead of H₂O, or ¹³C-substituted fluorobenzene) would need to be measured. The changes in the rotational constants upon isotopic substitution allow for the precise calculation of the positions of the substituted atoms within the cluster's principal axis system (Kraitchman's equations), ultimately yielding detailed information on bond lengths and angles of the intermolecular hydrogen bonds. This would reveal the specific arrangement of the four water molecules relative to the fluorobenzene ring.
| Parameter | Description | Information Derived |
| Rotational Constants (A, B, C) | Determined from the frequencies of rotational transitions. | Overall shape and size of the cluster. |
| Moments of Inertia (Iₐ, Iₑ, Iₑ) | Calculated directly from the rotational constants. | Mass distribution within the cluster. |
| Isotopic Substitution | Measurement of spectra for different isotopologues. | Precise atomic coordinates, intermolecular bond lengths, and angles. |
This table represents the type of data that would be generated from a rotational spectroscopy study, were one to be conducted on the Fluorobenzene--(H₂O)₄ cluster.
Molecular clusters are often not rigid structures. The water molecules within the Fluorobenzene--(H₂O)₄ cluster would likely undergo large-amplitude motions, such as internal rotation or tunneling between different equivalent geometries. These dynamic processes can cause splittings or shifts in the observed rotational transitions.
Analysis of these spectral splittings can provide quantitative information about the energy barriers to these internal motions. For instance, the tunneling of hydrogen atoms within the water cluster can lead to distinct patterns in the spectrum, revealing the pathways of hydrogen-bond rearrangement. Studying these internal dynamics is crucial for a complete understanding of the non-covalent interactions and the fluxional nature of the hydrogen-bonding network within the cluster.
Electronic Spectroscopy of Fluorobenzene--(H₂O)₄
The electronic spectroscopy of the fluorobenzene--(H₂O)₄ cluster is primarily concerned with the transitions involving the π-electron system of the fluorobenzene molecule and how these are perturbed by the surrounding four water molecules. The water molecules, being transparent in the near-ultraviolet region where fluorobenzene absorbs, act as a solvent environment that modifies the electronic states of the aromatic chromophore.
Resonance-Enhanced Two-Photon Ionization (R2PI) is a highly sensitive and mass-selective spectroscopic technique ideal for studying the formation and electronic structure of weakly bound clusters in the gas phase. In an R2PI experiment, a tunable laser excites a molecule or cluster from its ground electronic state (S₀) to an excited electronic state (S₁). A second photon, typically from the same or another laser, then ionizes the species from the excited state. The resulting ions are detected by a mass spectrometer, allowing for the acquisition of an electronic spectrum for a specific mass, in this case, that corresponding to the Fluorobenzene--(H₂O)₄ cluster.
The power of this technique lies in its ability to distinguish between different cluster sizes. By setting the mass spectrometer to the mass of Fluorobenzene--(H₂O)₄, one can record an excitation spectrum that is exclusively due to this species. The intensity of the R2PI signal as a function of the excitation laser wavelength provides the S₁ ← S₀ absorption spectrum. This allows for the precise measurement of the electronic transition energies for a specific cluster size.
The S₁ ← S₀ electronic transition in bare fluorobenzene is a well-characterized π → π* transition. The formation of a cluster with four water molecules is expected to perturb this transition, leading to a shift in the spectral origin (the 0-0 band) compared to the bare fluorobenzene molecule. This spectral shift is a sensitive probe of the intermolecular interactions between the fluorobenzene and the water molecules.
The direction and magnitude of the spectral shift (redshift or blueshift) depend on the relative stabilization of the ground and excited electronic states upon clustering. Typically, for aromatic molecules with polar substituents like fluorine, the interaction with water molecules is a combination of hydrogen bonding (to the fluorine atom and the π-system) and van der Waals forces. If the excited state is more stabilized by the water cluster than the ground state, a redshift (a shift to lower energy) is observed. Conversely, if the ground state is more stabilized, a blueshift occurs.
Theoretical studies on related systems, such as benzene-water clusters, indicate that the structure of the water cluster and its binding location on the aromatic ring are critical in determining the nature of the spectral shift. For the Fluorobenzene--(H₂O)₄ cluster, it is anticipated that the water molecules form a hydrogen-bonded network that interacts with both the fluorine atom and the aromatic π-cloud. The change in the electron density of fluorobenzene upon π → π* excitation alters the strength of these interactions, leading to the observed spectral shift.
The table below summarizes the expected perturbations based on general principles observed in similar aromatic-water clusters.
| Interaction Type | Expected Effect on S₁ State | Likely Contribution to Spectral Shift |
| Hydrogen Bonding to Fluorine | Stabilization | Redshift |
| Hydrogen Bonding to π-Cloud | Stabilization | Redshift |
| van der Waals Interactions | Stabilization | Redshift |
| Solvent Reorganization | Can be stabilizing or destabilizing | Varies |
This table represents theoretical expectations for the Fluorobenzene--(H₂O)₄ cluster based on studies of analogous systems. Specific experimental values are required for definitive analysis.
In addition to the shift of the electronic origin, the formation of the cluster can also induce changes in the vibrational structure of the electronic spectrum. The low-frequency intermolecular vibrations of the cluster can couple to the electronic transition, giving rise to new vibronic bands in the spectrum. The analysis of these bands can provide valuable information about the structure and dynamics of the cluster.
Detailed Analysis of Intermolecular Interaction Motifs in Fluorobenzene H₂o ₄
Characterization of Hydrogen Bonding Networks within the Cluster
The hydrogen bonding networks within the Fluorobenzene--(H₂O)₄ cluster are multifaceted, involving both conventional interactions between water molecules and non-conventional hydrogen bonds with the fluorobenzene (B45895) moiety.
Within the Fluorobenzene--(H₂O)₄ complex, the four water molecules form a subcluster that is stabilized by conventional O-H···O hydrogen bonds. These interactions are the primary cohesive force holding the water molecules together and are analogous to those found in small water clusters. cluster-science.comnih.gov The water tetramer can adopt various conformations, with cyclic, quasi-planar structures being particularly stable. nih.gov The O-O separation in such clusters converges rapidly towards the values observed in bulk water as the cluster size increases. nih.gov The strength and geometry of these O-H···O bonds are influenced by cooperative effects, where the formation of one hydrogen bond enhances the strength of adjacent hydrogen bonds within the network. amazonaws.com The intricate network of these bonds can lead to fluxional behavior, where hydrogen bonds break and reform, allowing the cluster to explore different configurations. cluster-science.com
Table 1: Characteristics of Conventional O-H···O Hydrogen Bonds
| Interaction Type | Description | Key Features |
|---|---|---|
| O-H···O | Hydrogen bond between oxygen and hydrogen atoms of adjacent water molecules. youtube.comyoutube.com | Primary cohesive force in the water subcluster. Exhibits cooperativity and fluxionality. cluster-science.comamazonaws.com |
C-H···O Hydrogen Bonds : Interactions between the hydrogen atoms of the fluorobenzene ring and the oxygen atoms of the water molecules are observed. nih.gov The acidity of the aromatic C-H groups is enhanced by the electron-withdrawing fluorine substituent, making them more effective hydrogen bond donors. acs.org
O-H···F Hydrogen Bonds : The fluorine atom on the benzene (B151609) ring can act as a hydrogen bond acceptor for the hydrogen atoms of the water molecules. aip.org While organic fluorine is generally considered a weak hydrogen bond acceptor, these interactions can contribute to the stabilization of specific geometries. acs.orgresearchgate.netnih.gov In some fluorobenzene-water complexes, a six-membered ring involving both F···H-O and O···H-C hydrogen bonds has been proposed. aip.org
C-F···H Hydrogen Bonds : Interactions between the fluorine atom of fluorobenzene and the hydrogen atoms of water are also possible. These are considered very weak hydrogen bonds and their structure-directing influence is a subject of ongoing research. acs.orgnih.gov
Table 2: Types of Non-Conventional Hydrogen Bonds in Fluorobenzene--(H₂O)₄
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| C-H···O | Aromatic C-H | Water Oxygen | Contributes to the binding of water to the aromatic ring. nih.gov |
| O-H···F | Water O-H | Fluorine | Can participate in stabilizing cyclic hydrogen-bonded structures. aip.org |
| C-F···H | Fluorine | Water Hydrogen | A weak interaction that may influence the overall geometry. acs.orgnih.gov |
The substitution of a hydrogen atom with a fluorine atom on the benzene ring has a significant impact on the hydrogen bonding properties of the molecule. The high electronegativity of fluorine withdraws electron density from the aromatic ring, which in turn affects the strength and directionality of the hydrogen bonds.
Fluorine substitution increases the acidity of the aromatic C-H protons, thereby strengthening their ability to act as hydrogen bond donors in C-H···O interactions. acs.org Conversely, the electron-withdrawing nature of fluorine reduces the electron density on the aromatic π-system, which can weaken π-type hydrogen bonds. rsc.org The fluorine atom itself can act as a hydrogen bond acceptor, although it is a relatively weak one. nih.govdntb.gov.ua The directionality of O-H···F bonds is an important factor in determining the geometry of the complex. Theoretical studies on fluoromethane-water complexes suggest that such hydrogen bonds do form and have characteristics similar to, though weaker than, conventional hydrogen bonds. nih.gov The interplay of these effects dictates the preferred binding sites and orientations of the water molecules around the fluorobenzene.
Aromatic Ring Interactions with Water Molecules
In addition to the hydrogen bonding networks, the interactions between the water molecules and the π-electron system of the fluorobenzene ring are critical in defining the structure of the cluster.
C-H···π Interactions : These interactions involve the hydrogen atoms of the water molecules interacting with the electron-rich π-cloud of the fluorobenzene ring. rsc.org However, the electron-withdrawing effect of the fluorine atom can reduce the π-electron density of the ring, potentially weakening these interactions compared to those in a benzene-water complex. rsc.org
O···π Interactions : The oxygen atoms of the water molecules, with their lone pairs of electrons, can interact with the π-system of the aromatic ring. researchgate.netnih.gov In cases of highly fluorinated aromatic rings, the electron-deficient "π-hole" can favorably interact with the lone pairs of the water oxygen. rsc.org
Contributions of Dispersion Forces to Cluster Stabilization
The stability of the fluorobenzene--(H₂O)₄ cluster is not solely dictated by hydrogen bonding; dispersion forces also play a crucial role. These forces, arising from instantaneous fluctuations in electron density, are a significant component of the interaction between the polarizable π-electron system of the fluorobenzene ring and the surrounding water molecules. While direct quantification of dispersion in this specific cluster requires advanced computational methods, its importance can be inferred from studies on similar aromatic-water systems.
Computational studies on fluorobenzene--(H₂O)₄ have calculated the total binding energy for the complex, which inherently includes the contribution from dispersion forces alongside electrostatic and induction effects. One ab initio study at the MP2 level of theory found that the water tetramer is exceptionally strongly bound to fluorobenzene compared to other aromatic molecules like benzene, toluene, and even p-difluorobenzene elsevierpure.com. This enhanced stability, while largely attributed to a unique combination of hydrogen bonds, is built upon the foundational attractive forces provided by dispersion.
Table 1: Calculated Interaction Energies for π-(H₂O)₄ Complexes
| π System | Basis Set | Binding Energy (kcal/mol) |
|---|---|---|
| Fluorobenzene | 6-31+G * | -19.89 |
| Benzene | 6-31+G* | -18.73 |
| Toluene | 6-31+G* | -19.64 |
This table is generated based on data from an ab initio study on π-water tetramer complexes, highlighting the comparatively strong binding energy in the fluorobenzene--(H₂O)₄ cluster elsevierpure.com.
Molecular Dynamics Simulations and Dynamical Aspects of Fluorobenzene H₂o ₄
Ab Initio Molecular Dynamics (AIMD) for Short-Time Structural Evolution
There are no specific Ab Initio Molecular Dynamics (AIMD) simulations reported in the literature for the Fluorobenzene--(H₂O)₄ complex. AIMD studies are prevalent for understanding the dynamics of pure liquid water and have been applied to various biomolecular and material systems, but the short-time structural evolution of this particular cluster, which would detail the rapid changes in hydrogen bonding and the orientation of the water molecules relative to the fluorobenzene (B45895) ring, remains uninvestigated.
Exploration of Intracluster Dynamics and Large Amplitude Motions
Detailed explorations of the internal dynamics, such as the twisting or rocking of the water molecules and other large-amplitude motions within the Fluorobenzene--(H₂O)₄ cluster, are not available. While the large-amplitude motion of the HCl subunit in the fluorobenzene–HCl complex has been noted as a factor in spectroscopic analysis, analogous data for the four water molecules in the target complex is absent.
Theoretical Studies on Cluster Formation and Dissociation Dynamics
The mechanisms and energy landscapes governing the formation of the Fluorobenzene--(H₂O)₄ cluster from its constituent molecules, as well as its subsequent dissociation pathways, have not been the subject of specific theoretical studies. Research on the fragmentation of pure water clusters and the formation of other molecular clusters exists, but these findings cannot be directly extrapolated to predict the specific dynamics of the fluorobenzene-water tetramer.
Vibrational Energy Redistribution Pathways within the Complex
Vibrational energy redistribution (IVR) is a key area of chemical physics, with studies often focusing on how energy flows within a molecule after excitation. While IVR in gas-phase fluorobenzene and other aromatic-water complexes like 1-naphthol·H₂O has been explored, the specific pathways for energy flow between the vibrational modes of fluorobenzene and the surrounding four water molecules have not been documented. Understanding these pathways would be crucial for predicting the complex's response to energy input, such as light absorption.
Comparative Studies and Broader Academic Implications
Comparison with Benzene-Water and Other Fluorinated Benzene-Water Clusters (e.g., p-difluorobenzene-water, hexafluorobenzene-water)
The substitution of hydrogen with fluorine on a benzene (B151609) ring introduces notable changes in the molecule's electronic properties, which in turn dictates its interaction with water molecules. The high electronegativity of fluorine alters the electron distribution of the aromatic ring, influencing the nature and strength of intermolecular forces within these clusters. nih.gov
Analysis of the Impact of Fluorine Content and Position on Cluster Structure and Energetics
The degree and position of fluorination on the benzene ring systematically alter the structure and stability of the resulting water clusters. While benzene interacts with water primarily through a π-hydrogen bond, where a water molecule donates a hydrogen to the electron-rich face of the aromatic ring, fluorination introduces competing interaction sites. nih.govresearchgate.net
In fluorobenzene (B45895), the fluorine atom provides a site for a direct, in-plane hydrogen bond with water (an O-H···F bond), which competes with the traditional π-hydrogen bond. Studies on the similar fluorobenzene-ammonia complex show that this in-plane σ-type complex is the most stable conformation. aip.org This contrasts with the benzene-water complex, where the water molecule is situated above the ring. purdue.edunih.gov
Increasing the fluorine content further modifies these interactions. In p-difluorobenzene-water, the water molecule forms a planar, σ-bonded complex through two distinct points of attachment: a primary, stronger F---H-O hydrogen bond and a secondary, weaker H---O-H hydrogen bond involving an ortho C-H group of the ring. nih.gov
In the case of hexafluorobenzene (B1203771), the electron-withdrawing nature of the six fluorine atoms significantly depletes the π-electron density of the ring. This disfavors the typical π-hydrogen bonding seen with benzene. Instead, interactions are dominated by π-lone pair interactions between the electron-deficient ring and the oxygen of the water molecule. nih.gov Despite the altered nature of the interaction, the binding energy of the water-hexafluorobenzene complex is found to be slightly greater than that of the water-benzene complex. rsc.org However, other analyses suggest the specific interaction in water-benzene is stronger. rsc.org
Table 1: Comparative Energetics and Structural Features of Aromatic-Water Clusters
| Cluster | Primary Interaction Type | Binding Energy (Calculated) | Key Structural Features |
|---|---|---|---|
| Benzene-Water | π-Hydrogen Bond (O-H···π) | ~ -5.3 ± 0.5 kJ mol⁻¹ | Water molecule positioned above the aromatic ring. purdue.edunih.gov |
| Fluorobenzene-Water | σ-Hydrogen Bond (O-H···F) | Not explicitly found, but inferred to be stronger than Benzene-Water due to σ-bond formation. | Water likely forms an in-plane complex via a hydrogen bond to the fluorine atom. aip.org |
| p-Difluorobenzene-Water | σ-Hydrogen Bonds (O-H···F and C-H···O) | Not explicitly found. | Planar, σ-bonded complex with two points of attachment. nih.gov |
| Hexafluorobenzene-Water | π-Lone Pair (π···O) | ~ -5.3 ± 0.5 kJ mol⁻¹ (Orientationally averaged) | Water interacts with the electron-deficient π-system via its oxygen lone pair. nih.govrsc.org |
Contrasts in Interaction Topologies and Hydrogen Bond Preferences
The interaction topology shifts dramatically from a π-centered interaction in benzene-water to a σ-type, in-plane interaction in fluorinated benzenes.
Benzene-Water : The preferred geometry involves the water molecule acting as a hydrogen bond donor to the π-face of the benzene ring. mdpi.com The water molecule sits (B43327) above the plane of the ring, with one O-H bond pointing towards the center of the ring.
Fluorobenzene-Water and p-Difluorobenzene-Water : The presence of fluorine creates a more localized and stronger site for hydrogen bonding. Water preferentially forms a direct O-H···F hydrogen bond in the plane of the aromatic ring. In p-difluorobenzene, this is supplemented by a weaker C-H···O interaction, creating a chelate-like effect that further stabilizes the planar structure. nih.gov This demonstrates a switch from π-system engagement to a more specific, directional σ-bond framework.
Hexafluorobenzene-Water : With the π-system being electron-poor, the interaction inverts. The water molecule acts as a Lewis base, donating electron density from its oxygen lone pair to the face of the hexafluorobenzene ring. nih.gov In anionic clusters of hexafluorobenzene and water, the structure can involve two O-H···F hydrogen bonds, with the water molecule situated in the plane of the ring. jh.edu
Comparison with Fluorobenzene Clusters involving Other Solvent Molecules (e.g., Ammonia (B1221849), Methanol)
Comparing fluorobenzene-water clusters with those involving other polar solvent molecules like ammonia and methanol (B129727) provides further insight into the nature of the intermolecular forces at play.
Fluorobenzene-Ammonia : The fluorobenzene-ammonia complex is structurally analogous to the fluorobenzene-water system. The most stable isomer is the in-plane σ-complex, where a hydrogen bond forms between one of ammonia's hydrogen atoms and the fluorine atom of fluorobenzene (N-H···F). aip.org This preference for a σ-bond over a π-bond mirrors the behavior observed with water, highlighting the dominant role of the electronegative fluorine atom in directing the interaction. The binding energy of this complex is influenced by the number of ammonia molecules, which can lead to substitution reactions within the cluster ion to form the aniline (B41778) cation. researchgate.netacs.orgepa.gov
Table 2: Interaction Characteristics of Fluorobenzene with Different Solvents
| Solvent Molecule | Primary Interaction with Fluorobenzene | Structural Motif |
|---|---|---|
| Water (H₂O) | O-H···F Hydrogen Bond | In-plane σ-complex aip.org |
| Ammonia (NH₃) | N-H···F Hydrogen Bond | In-plane σ-complex aip.org |
| Methanol (CH₃OH) | O-H···F Hydrogen Bond | In-plane σ-complex (inferred from p-difluorobenzene studies) researchgate.net |
Fundamental Insights into Molecular Recognition and Solvation Mechanisms
The comparative study of fluorobenzene-water and related clusters offers fundamental insights into the principles of molecular recognition and the initial steps of solvation.
Specificity of Interactions : The shift from a delocalized π-interaction in benzene to a highly directional σ-hydrogen bond in fluorobenzene demonstrates how subtle chemical modifications can dramatically alter recognition pathways. The fluorine atom acts as a specific "recognition site" for hydrogen bond donors. This principle is crucial in supramolecular chemistry and drug design, where precise orientation between host and guest or ligand and receptor is paramount. nih.gov
Competition and Cooperativity : In clusters like p-difluorobenzene-water, the interplay between a strong O-H···F bond and a weaker C-H···O bond illustrates the concept of cooperativity in molecular interactions. nih.gov The formation of one bond can electronically and sterically predispose the system to form a second, leading to enhanced stability. This competition between different potential binding sites (π-face vs. fluorine atom) is a key element of selective molecular recognition.
Role of the Hydrophobic Effect : While specific hydrogen bonds are dominant, the hydrophobic effect also plays a role, particularly in an aqueous environment. The association of nonpolar or partially nonpolar molecules is driven by the thermodynamic favorability of releasing ordered water molecules from their hydration shells into the bulk solvent. nih.govoregonstate.edu The formation of a stable fluorobenzene-water cluster can be seen as the initial step in this process, where specific, favorable enthalpic interactions (hydrogen bonds) overcome the entropic cost of association. The structure of water at the interface of hydrophobic solutes like benzene is distinct from bulk water, and understanding these structures is key to understanding molecular recognition. researchgate.netcuny.edu
Q & A
Basic: What experimental methods are recommended for determining the phase behavior of fluorobenzene-water systems at a 1:4 molar ratio?
Answer:
To study phase behavior, use a combination of:
- Nuclear Magnetic Resonance (NMR) spectroscopy to monitor hydrogen bonding and molecular interactions .
- Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis of fluorobenzene in aqueous phases .
- Fluorescence probes (e.g., FluoroProbe®) to track fluorobenzene aggregation patterns in water .
- Differential Scanning Calorimetry (DSC) to identify phase transitions.
Ensure rigorous temperature control (±0.1°C) and validate purity of reagents using certified reference materials (e.g., NIST standards) . Document all parameters in tables with error margins (e.g., ±SD) .
Advanced: How can researchers resolve contradictory solubility data in fluorobenzene-water systems across different thermodynamic models?
Answer:
Address discrepancies by:
Conducting sensitivity analysis to identify model parameters with the highest uncertainty (e.g., activity coefficients) .
Validating predictions against experimental data using high-pressure liquid equilibria cells for direct measurements .
Applying molecular dynamics simulations with polarizable force fields to refine solvation energy calculations .
Performing statistical meta-analysis of published datasets to identify systematic biases (e.g., temperature calibration errors) .
Report contradictions transparently in discussion sections and propose protocol modifications .
Basic: What spectroscopic techniques are most effective for analyzing hydrogen bonding interactions in fluorobenzene-water mixtures?
Answer:
Prioritize:
- Fourier-Transform Infrared (FTIR) spectroscopy : Focus on O-H stretching regions (3000–3600 cm⁻¹) to detect water structure changes .
- Raman spectroscopy : Analyze C-F vibrational modes (1100–1200 cm⁻¹) to assess fluorobenzene polarization .
- UV-Vis spectroscopy : Track π→π* transitions of fluorobenzene (λ ≈ 260 nm) to monitor aggregation .
Calibrate instruments with deuterated water controls and report baseline corrections in supplementary materials .
Advanced: What advanced sampling strategies improve molecular dynamics simulations of fluorobenzene aggregation in aqueous environments?
Answer:
Enhance sampling using:
- Replica Exchange Molecular Dynamics (REMD) to overcome energy barriers .
- Metadynamics to map free energy surfaces of fluorobenzene clustering .
- Coarse-grained models for long-timescale simulations, validated against experimental LogP values (e.g., 2.27 at 25°C) .
Include convergence tests (e.g., block averaging) and compare radial distribution functions with small-angle X-ray scattering (SAXS) data .
Basic: How should researchers design control experiments when investigating temperature effects on fluorobenzene-water phase separation?
Answer:
Implement:
- Isothermal controls at 5°C intervals (0–50°C) to capture phase diagrams .
- Blank runs with ultrapure water to rule out container adsorption effects .
- Replicate experiments (n ≥ 3) with independent stock solutions to assess reproducibility .
Document equipment calibration (e.g., thermocouple traceability) and use inert materials (e.g., PTFE-lined vessels) to prevent contamination .
Advanced: What statistical approaches are appropriate for quantifying measurement uncertainty in fluorobenzene-water partition coefficient determinations?
Answer:
Apply:
- Error propagation analysis incorporating instrument precision (e.g., ±0.01 mL for volumetric measurements) .
- Monte Carlo simulations to model combined uncertainties from temperature, pH, and calibration curves .
- Robust regression to handle outliers in GC-MS datasets .
Report expanded uncertainties (k=2, 95% confidence) and validate against certified reference materials (e.g., EPA/NIST standards) .
Basic: What analytical validation protocols are essential when employing GC-MS for trace fluorobenzene quantification in aqueous matrices?
Answer:
Validate via:
- Matrix-matched calibration (0.1–100 ppb range) to account for ionization suppression .
- Recovery tests (spiked samples at 80–120% of expected concentrations) .
- Limit of Detection (LOD) calculations using signal-to-noise ratios (S/N ≥ 3) .
Include quality control charts in supplementary materials and cross-check with HPLC-UV .
Advanced: How can researchers employ machine learning to predict fluorobenzene-water system properties while addressing dataset limitations?
Answer:
Use:
- Feature engineering incorporating quantum-chemical descriptors (e.g., dipole moments, polar surface area) .
- Ensemble models (Random Forest, XGBoost) trained on hybrid experimental/computational datasets .
- Active learning loops to prioritize high-uncertainty regions for targeted experiments .
Validate predictions against holdout data (20% of dataset) and report SHAP (SHapley Additive exPlanations) values for interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
